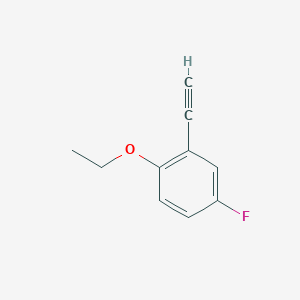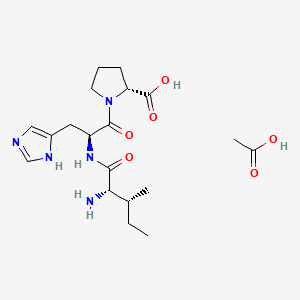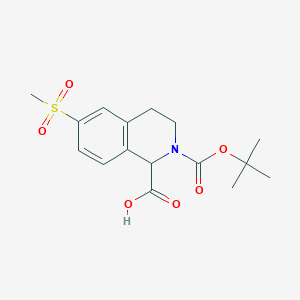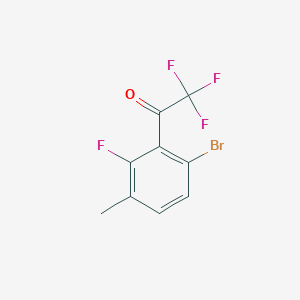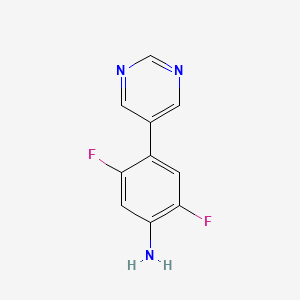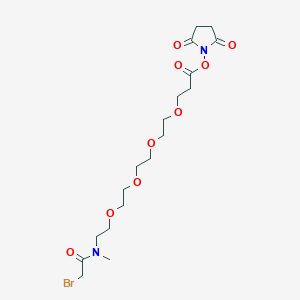
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate is a complex organic compound with a molecular formula of C18H29BrN2O9 and a molecular weight of 497.33 g/mol . This compound is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate involves multiple steps. One common method includes the reaction of 3-(2-{2-[2-(2-methylamino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid with bromoacetic acid 2,5-dioxopyrrolidin-1-yl ester in the presence of dichloromethane (DCM) and diisopropylethylamine (DIEA) at room temperature . The reaction mixture is then purified by flash chromatography to obtain the desired product as a white solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using techniques such as NMR, HPLC, and LC-MS .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Amide Bond Formation: The compound can react with primary amines to form amide bonds.
Common Reagents and Conditions
Dichloromethane (DCM): Used as a solvent in many reactions.
Diisopropylethylamine (DIEA): Used as a base to neutralize acids formed during reactions.
Flash Chromatography: Used for purification of the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate involves the formation of stable amide bonds with primary amines. This reaction occurs through a nucleophilic substitution mechanism, where the bromine atom is replaced by the amine group . The compound can also act as a cross-linking agent, modifying lysine residues in proteins .
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A similar compound used as a protein crosslinker.
Bromoacetic acid N-hydroxysuccinimide ester: Another compound with similar reactivity, used for bromoacetylation of primary amines.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate is unique due to its specific structure, which allows it to form stable amide bonds and act as a versatile reagent in various chemical and biological applications .
特性
分子式 |
C18H29BrN2O9 |
|---|---|
分子量 |
497.3 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H29BrN2O9/c1-20(17(24)14-19)5-7-27-9-11-29-13-12-28-10-8-26-6-4-18(25)30-21-15(22)2-3-16(21)23/h2-14H2,1H3 |
InChIキー |
YIOVDOKPDMVMCM-UHFFFAOYSA-N |
正規SMILES |
CN(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


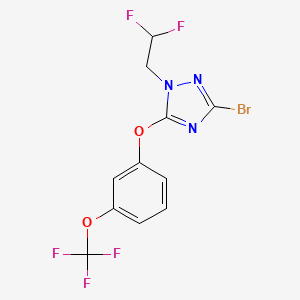
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
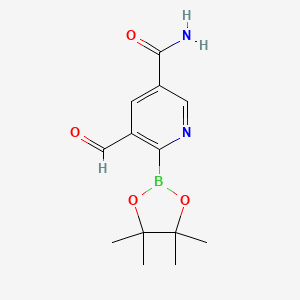
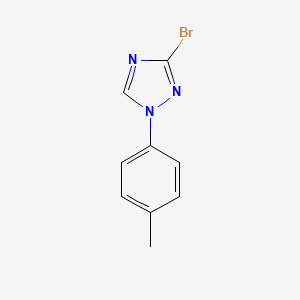
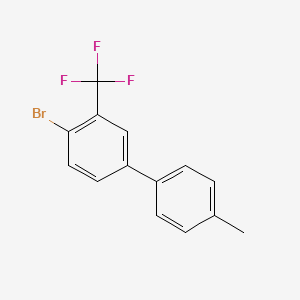
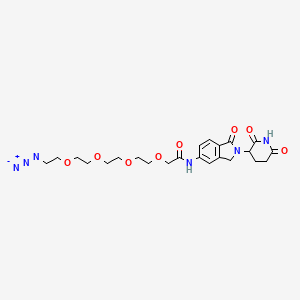

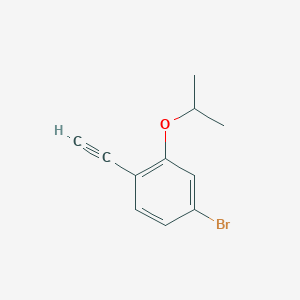
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
